8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound categorized within the class of chromen-2-one derivatives. This compound features a hydroxy group at the 8th position, a phenyl group linked to a 1,3,4-oxadiazole ring, and a chromen-2-one core structure. It is notable for its potential applications in various scientific fields due to its unique chemical properties and biological activities.
The compound is synthesized through various chemical methods and is available from multiple chemical suppliers. It is often utilized in research settings for its pharmacological properties and as a precursor in organic synthesis.
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one belongs to the following classifications:
The synthesis of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves two main steps:
The synthesis can be optimized by adjusting parameters such as temperature, pressure, and solvent choice to enhance yield and purity. Specific industrial production methods may not be widely documented but would generally scale up laboratory procedures.
Key data points regarding its molecular structure include:
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
These reactions can yield various products such as:
The mechanism of action for 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its binding to specific molecular targets:
Key physical properties include:
Chemical properties include:
Relevant data analyses indicate that these properties allow for diverse applications in pharmaceuticals and materials science .
8-hydroxy-3-(5-phenyll−1,3,4−oxadiazol−2−yl)−2H−chromen−2−one has several scientific uses:
The synthesis of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one follows a convergent multi-step strategy, typically initiated from functionalized coumarin precursors. A common route involves:
Table 1: Representative Multi-Step Synthesis Pathway for Coumarin-Oxadiazole Hybrids
Step | Key Reactants | Reaction Conditions | Product | Typical Yield (%) |
---|---|---|---|---|
1. Coumarin Ester Formation | 2,4-Dihydroxybenzaldehyde, Diethyl malonate | Piperidine/AcOH, EtOH, reflux, 3h | Ethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate | 55-65 |
2. Hydrazide Formation | Ethyl coumarin-3-carboxylate, N₂H₄·H₂O | EtOH (95%), reflux, 6-8h | 8-Hydroxy-2-oxo-2H-chromene-3-carbohydrazide | 70-85 |
3. Acylhydrazide Formation (Acid Chloride Route) | Coumarin hydrazide, Substituted Benzoyl Chloride (e.g., 4-(BrCH₂)C₆H₄COCl) | Et₂O, Na₂CO₃ (aq), RT, 2-4h | N'-[4-(Bromomethyl)benzoyl]-8-hydroxycoumarin-3-carbohydrazide | 60-75 |
4. Oxadiazole Cyclization (POCl₃) | N'-Aroyl-N-coumarinyl carbohydrazide | POCl₃, reflux, 3-5h (Deprotection if needed) | 8-Hydroxy-3-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | 50-70 |
Achieving regioselectivity, particularly at the 8-hydroxy position on the coumarin ring, is crucial for synthesizing the target compound and its analogs. Key strategies include:
Conventional thermal cyclization steps can be significantly optimized using microwave (MW) irradiation, offering advantages in yield, reaction time, and purity:
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxadiazole Cyclization
Cyclization Method | Reagent/Conditions | Time | Temperature (°C) | Typical Yield Range (%) | Advantages/Limitations |
---|---|---|---|---|---|
Conventional Reflux | POCl₃, reflux | 3-8 h | 110-120 | 50-70 | Standard method, scalability; Long reaction time, decomposition risk |
Conventional Reflux | Ac₂O, reflux | 3-5 h | 140 | 55-65 | Milder acid; Requires excess reagent, lower yields for electron-poor rings |
Microwave Irradiation | POCl₃, Dynamic mode, 100-130W | 10-30 min | 70-100 | 65-85 (Often 10-15% higher) | Rapid, higher yields, less decomposition; Requires specialized equipment |
Solvent-Free MW | P₂O₅ (neat or on Al₂O₃) | 2-5 min | 100-120 (IR temp) | 60-75 | Very fast, no solvent; Requires careful power/temp control |
The core structure of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one serves as a versatile scaffold for generating diverse bioactive analogs via strategic modifications:
Table 3: Key Post-Synthetic Modifications of the Core Scaffold and Their Bioactive Targets
Modification Site | Reaction Type | Key Reagents/Conditions | Resulting Analog/Functional Group | Primary Bioactivity Target |
---|---|---|---|---|
Oxadiazole-2-thiol | Nucleophilic Substitution | 2,4,6-Trichloro-1,3,5-triazine, then amines (piperazines, piperidines) | 3-(5-{[4-(Piperazin-1-yl)-6-(subst)-1,3,5-triazin-2-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)coumarins | Antimicrobial (Broad spectrum) [2] [6] |
Oxadiazole-2-amine | Mannich Reaction | HCHO, Secondary amines (e.g., morpholine, piperidine) | 3-(5-(Aminomethyl)-5-phenyl-1,3,4-oxadiazol-2-yl)coumarins | Solubility enhancement, CNS activity potential [4] |
8-Hydroxy | Etherification (Alkylation) | Ethyl bromoacetate, K₂CO₃, acetone | 8-(Carboxymethoxy)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)coumarin | Chelation potential, Metal complex formation [5] |
8-Hydroxy | Etherification (Epoxyalkylation) | Epibromohydrin, K₂CO₃, acetone, then nucleophile (e.g., amine, thiol) | 8-[3-(Substituted amino)-2-hydroxypropoxy]coumarin-oxadiazoles | Enhanced receptor binding, Targeted activity [3] |
Schiff Base (from Hydrazide) | Heterocyclization | Mercaptoacetic acid, ZnCl₂, dry 1,4-dioxane, reflux | 2-(Aryl)-3-[5-(coumarin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones | Antimicrobial, Anticancer [4] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9